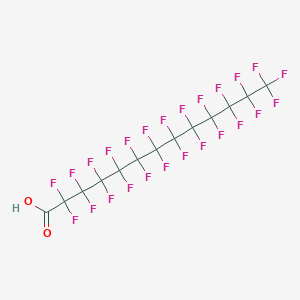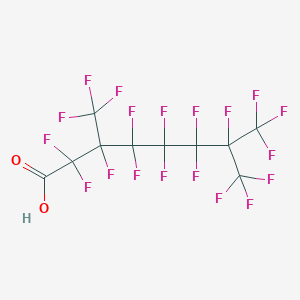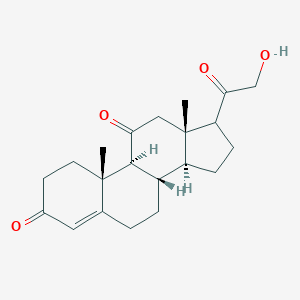
11-Dehydrocorticosterone
Overview
Description
It is a potent mineralocorticoid with greater activity than corticosterone . This compound plays a significant role in various physiological processes, including the regulation of electrolyte balance and blood pressure.
Mechanism of Action
Target of Action
11-Dehydrocorticosterone (11-DHC) is a naturally occurring, endogenous corticosteroid related to cortisone and corticosterone . It is a potent mineralocorticoid, with generally greater activity than that of corticosterone . The primary targets of 11-DHC are glucocorticoid receptors in various cell types, including cardiac myocytes and fibroblasts .
Mode of Action
11-DHC interacts with its targets by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene transcription . This interaction leads to the upregulation or downregulation of the synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins .
Biochemical Pathways
The major pathway for the production of 11-DHC is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .
Pharmacokinetics
It is known that most of the 11-dhc is secreted by the zona fasciculata of the adrenal cortex, which also secretes cortisol, and a small amount by the zona glomerulosa, which secretes aldosterone .
Result of Action
The action of 11-DHC results in increased circulating glucocorticoids and down-regulation of the hypothalamic-pituitary-adrenal axis . This leads to increased body weight gain and adiposity, and produces marked insulin resistance .
Biochemical Analysis
Biochemical Properties
11-Dehydrocorticosterone is a substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes the interconversion of active glucocorticoids and their inert keto-metabolites . This enzyme plays a crucial role in the regulation of glucocorticoid action within cells .
Cellular Effects
Chronic administration of this compound in male C57BL/6J mice resulted in increased circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal axis, increased body weight gain, adiposity, and marked insulin resistance . These effects were not observed in liver-specific 11β-HSD1 knockout mice, suggesting that liver-derived intratissue glucocorticoids contribute significantly to the development of metabolic syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active glucocorticoids by 11β-HSD1 . This process amplifies the cellular action of glucocorticoids, which bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors . The GR then modulates the expression of a multitude of genes involved in various physiological processes .
Temporal Effects in Laboratory Settings
Chronic administration of this compound in laboratory settings has been shown to result in increased circulating glucocorticoids and down-regulation of the hypothalamic-pituitary-adrenal axis . This suggests that the effects of this compound can change over time, potentially due to changes in its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Chronic administration of this compound resulted in increased body weight gain and adiposity, and produced marked insulin resistance . These adverse metabolic effects were not observed in liver-specific 11β-HSD1 knockout mice, even at the same dosage .
Metabolic Pathways
This compound is involved in the glucocorticoid metabolic pathway, where it is converted to active glucocorticoids by the enzyme 11β-HSD1 . This process is crucial for the regulation of glucocorticoid action within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be mediated by its conversion to active glucocorticoids by 11β-HSD1
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its conversion to active glucocorticoids by 11β-HSD1 . Active glucocorticoids bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydrocorticosterone typically involves the oxidation of corticosterone. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial transformation. For example, the treatment of 11,21-hydrocortisone diacetate with Corynebacterium simplex can yield this compound . This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 11-Dehydrocorticosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketocorticosterone.
Reduction: Formation of 11β-hydroxycorticosterone.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 11-Ketocorticosterone.
Reduction: 11β-Hydroxycorticosterone.
Substitution: Various halogenated derivatives.
Scientific Research Applications
11-Dehydrocorticosterone has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other corticosteroids.
Biology: Studied for its role in regulating electrolyte balance and blood pressure.
Medicine: Investigated for its potential therapeutic effects in conditions like Addison’s disease and congenital adrenal hyperplasia.
Industry: Utilized in the production of corticosteroid-based pharmaceuticals
Comparison with Similar Compounds
Corticosterone: Another corticosteroid with similar mineralocorticoid activity but less potent.
Cortisone: A glucocorticoid with anti-inflammatory properties.
11-Deoxycorticosterone: A precursor to corticosterone with mineralocorticoid activity
Uniqueness: 11-Dehydrocorticosterone is unique due to its potent mineralocorticoid activity, which is greater than that of corticosterone. This makes it particularly valuable in research focused on electrolyte balance and blood pressure regulation .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFLCEKSBBHCMO-KJQYFISQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72-23-1 | |
| Record name | 11-Dehydrocorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dehydrocorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEHYDROCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 11β-HSDs are enzymes that catalyze the interconversion of 11-DHC and corticosterone (cortisol in humans). [] There are two main isoforms: 11β-HSD1 and 11β-HSD2. 11β-HSD1 primarily acts as a reductase, converting 11-DHC to corticosterone, effectively increasing the local concentration of active glucocorticoids within cells. [, , ] Conversely, 11β-HSD2 acts as a dehydrogenase, converting corticosterone to 11-DHC, thus preventing glucocorticoids from binding to mineralocorticoid receptors. [, ]
A: Chronic administration of 11-DHC to male C57BL/6J mice resulted in elevated circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal (HPA) axis, increased body weight gain and adiposity, and insulin resistance. [] Notably, these adverse metabolic effects were absent in mice with liver-specific 11β-HSD1 knockout, highlighting the crucial role of hepatic 11β-HSD1 in mediating the metabolic impact of 11-DHC. []
ANone:
A: While the provided research articles primarily focus on the biological activity and metabolism of 11-DHC, spectroscopic data like UV and Infrared (IR) spectra have been used historically for the identification and characterization of this compound. [] These techniques can provide information about the functional groups present in the molecule.
A: The research articles provided do not specifically address the material compatibility of 11-DHC. Stability studies under various conditions are essential for understanding the compound's shelf life and potential for pharmaceutical development. []
A: Formulation strategies can significantly impact the stability, solubility, and bioavailability of 11-DHC. [] These strategies might involve using specific excipients, developing different dosage forms (e.g., tablets, capsules, injections), or employing techniques like microencapsulation to protect the compound from degradation.
A: 11-Dehydrocorticosterone itself is not a catalyst. Instead, it serves as a substrate for enzymes like 11β-HSDs, which catalyze its interconversion with corticosterone. [, , ]
A: While the research papers provided don't delve into the computational chemistry aspects of 11-DHC, these methods can be valuable for understanding its interactions with receptors and enzymes. Molecular docking studies can predict the binding affinity and mode of 11-DHC to its targets. []
A: Structural modifications to 11-DHC can significantly impact its activity, potency, and selectivity for MR and GR. [] For instance, the presence of the 11-keto group is crucial for its interaction with 11β-HSDs. [, ]
A: Specific structural features dictate the interactions of 11-DHC with its biological targets. Modifications to these features can alter its binding affinity, metabolic stability, and overall efficacy. [] Understanding these SAR relationships is essential for designing analogs with improved pharmacological properties.
A: Detailed information about the stability of 11-DHC under various storage conditions and formulation strategies employed to improve its stability, solubility, or bioavailability is not available in the provided research papers. []
A: The research articles provided offer limited information on the ADME (absorption, distribution, metabolism, excretion) properties and in vivo activity and efficacy of 11-DHC. []
A: In vitro studies have shown that 11-DHC can modulate the activity of enzymes like 11β-HSDs in cell cultures. [, , ] In vivo studies using animal models, such as the chronic administration of 11-DHC to male C57BL/6J mice, have demonstrated its effects on metabolic parameters, including body weight, adiposity, and insulin resistance. [] Clinical trials in humans would be needed to assess its efficacy and safety in a clinical setting. []
A: Yes, rodent models, particularly mice, have been used to investigate the metabolic effects of 11-DHC. [] For instance, studies have employed chronic administration of 11-DHC to mice to understand its role in inducing metabolic syndrome. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


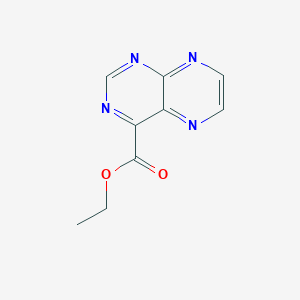


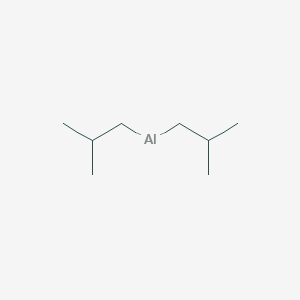
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
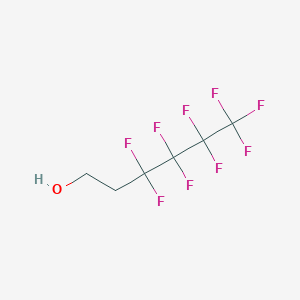
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
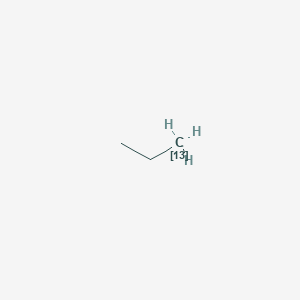
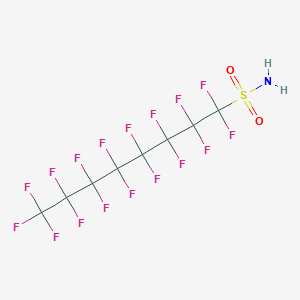
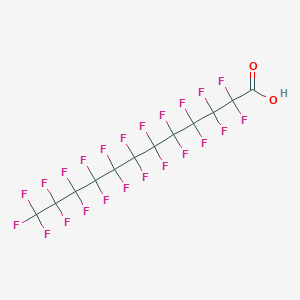
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
